
Vulgaxanthin-I
Overview
Description
Vulgaxanthin-I is a betaxanthin, a subclass of betalain pigments responsible for yellow-orange hues in plants such as beetroot (Beta vulgaris). Betalains are water-soluble nitrogen-containing pigments, divided into betacyanins (red-violet, e.g., betanin) and betaxanthins (yellow-orange, e.g., this compound and indicaxanthin). This compound is biosynthesized via the condensation of betalamic acid with amino acids or amines, contributing to its hydrophilic nature and antioxidant properties .
Structurally, this compound (C₁₄H₁₆N₂O₈) features a conjugated diene system that absorbs light at 476 nm, distinguishing it from betacyanins like betanin (λmax = 538 nm) . It is heat-labile and pH-sensitive, with degradation accelerated under alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vulgaxanthin-I can be synthesized through the condensation of betalamic acid with L-glutamine in the presence of ATP . The reaction conditions typically involve mild temperatures and neutral pH to prevent degradation of the sensitive betalain structure .
Industrial Production Methods
Industrial production of this compound involves extraction from natural sources such as red beets. The process includes juicing the beets, followed by purification using techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) . These methods ensure the isolation of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Vulgaxanthin-I undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: It can be reduced back to its precursor forms under specific conditions.
Substitution: This compound can participate in substitution reactions where its functional groups are replaced by other atoms or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, NADH, and ATP . The reactions typically occur under mild conditions to preserve the integrity of the betalain structure.
Major Products Formed
The major products formed from these reactions include Vulgaxanthin-II and other related betaxanthins .
Scientific Research Applications
Vulgaxanthin-I has a wide range of scientific research applications:
Chemistry: Used as a natural colorant in various chemical formulations.
Biology: Studied for its antioxidant properties and its role in plant physiology.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized as a natural food colorant and in cosmetic formulations.
Mechanism of Action
Vulgaxanthin-I exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells . Additionally, it has been shown to modulate inflammatory pathways by inhibiting the transcription of pro-inflammatory mediators such as cyclooxygenase-2 and inducible nitric oxide synthase .
Comparison with Similar Compounds
Table 1: Key Properties of Vulgaxanthin-I
Structural and Spectral Differences
- This compound vs. Indicaxanthin : Both are betaxanthins, but indicaxanthin (C₁₄H₁₈N₂O₇) differs in substituent groups, leading to a distinct λmax of 485 nm. Indicaxanthin demonstrates higher membrane permeability due to its amphiphilic structure, enhancing bioavailability in intestinal cells .
- This compound vs. Betanin : Betanin (C₂₄H₂₆N₂O₁₃), a betacyanin, has a larger molecular weight (550.47 g/mol) and a betanidin backbone linked to glucose, conferring greater stability under thermal processing but lower solubility in polar solvents compared to this compound .
Table 2: Structural and Spectral Comparison
Compound | Class | Molecular Formula | λmax (nm) | Stability (pH 6.5, 25°C) |
---|---|---|---|---|
This compound | Betaxanthin | C₁₄H₁₆N₂O₈ | 476 | Moderate (t₁/₂ = 8 hrs) |
Indicaxanthin | Betaxanthin | C₁₄H₁₈N₂O₇ | 485 | High (t₁/₂ = 12 hrs) |
Betanin | Betacyanin | C₂₄H₂₆N₂O₁₃ | 538 | High (t₁/₂ = 24 hrs) |
Isobetanin | Betacyanin | C₂₄H₂₆N₂O₁₃ | 538 | Similar to betanin |
Stability Under Processing Conditions
- Thermal Stability : Betanin retains >80% pigment content after heating at 90°C for 1 hour, while this compound degrades by 50% under the same conditions .
- Fermentation : this compound levels decrease during lactic acid fermentation (e.g., in beetroot), with a 30% reduction observed after 7 days, whereas betanin remains stable due to its glycosidic structure .
Table 3: Stability in Food Processing
Process | This compound Retention | Betanin Retention |
---|---|---|
Heat (90°C, 1 hr) | 50% | 85% |
Fermentation (7 days) | 70% | 95% |
Bioavailability and Pharmacological Activity
- Intestinal Uptake : this compound exhibits lower Caco-2 cell uptake (15% efficiency) compared to indicaxanthin (25%) due to differences in hydrophilicity and transporter affinity .
- Antioxidant Capacity : this compound shows moderate radical scavenging activity (IC₅₀ = 45 μM in DPPH assay), outperformed by betanin (IC₅₀ = 28 μM) but comparable to indicaxanthin (IC₅₀ = 40 μM) .
- Neuroprotective Effects : In scopolamine-treated rats, this compound reduced brain oxidative stress by 40%, while betanin achieved 55% reduction, linked to betanin’s superior blood-brain barrier permeability .
Table 4: Pharmacological Comparison
Parameter | This compound | Betanin | Indicaxanthin |
---|---|---|---|
Caco-2 Uptake | 15% | 10% | 25% |
DPPH IC₅₀ (μM) | 45 | 28 | 40 |
Anti-Amnesic Effect (Rodent) | 40% | 55% | 35% |
Biological Activity
Vulgaxanthin-I, a member of the betalain family, is a yellow pigment predominantly found in plants such as Beta vulgaris (yellow beet) and cactus pear. This compound has garnered attention for its potential biological activities, particularly in relation to anti-inflammatory, antioxidant, and anticancer properties. Recent studies have begun to elucidate the mechanisms behind these effects, although much of the research has primarily focused on other betalains like betanin and indicaxanthin.
1. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. A study comparing the effects of this compound with other betalains on Caco-2 intestinal epithelial cells revealed that it can attenuate the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) at concentrations ranging from 5 to 80 μM .
Table 1: Inflammatory Marker Suppression by this compound
Concentration (μM) | COX-2 Suppression (%) | iNOS Suppression (%) |
---|---|---|
5 | 20 | 15 |
20 | 50 | 40 |
80 | 88 | 75 |
This suggests that this compound may play a role in managing inflammatory conditions, potentially benefiting individuals with inflammatory bowel diseases.
2. Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. It was noted that while betanin exhibited superior radical scavenging activity, this compound still contributed positively to antioxidant defenses by increasing the levels of antioxidant enzymes in cells exposed to oxidative stress .
Table 2: Antioxidant Enzyme Activity Induced by this compound
Treatment Group | Heme Oxygenase-1 (HO-1) Activity Increase (%) |
---|---|
Control | 0 |
This compound (20 μM) | 30 |
This compound (80 μM) | 50 |
This enzyme is crucial for cellular defense against oxidative damage, indicating that this compound could help mitigate oxidative stress.
3. Cytotoxicity and Cancer Research
Research into the cytotoxic effects of this compound indicates that it possesses selective toxicity towards cancer cells while showing low toxicity to normal cells. In studies involving various cancer cell lines, this compound demonstrated significant cytotoxic effects with IC50 values comparable to those of other betalains .
Table 3: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 282 |
MCF-7 (breast cancer) | 40 |
MDA-MB-231 (breast cancer) | 35 |
These findings suggest that this compound may have potential as a therapeutic agent in cancer treatment.
1. Molecular Pathways
The biological activities of this compound are believed to be mediated through various molecular pathways. For instance, its ability to suppress NF-κB signaling contributes to its anti-inflammatory effects. Additionally, its interaction with Nrf2 may enhance the expression of antioxidant enzymes, thus bolstering cellular defenses against oxidative stress .
2. Transport and Bioavailability
The absorption and transport patterns of this compound have been studied using Caco-2 cell models, which simulate intestinal absorption. Results indicated that this compound has relatively low permeability but higher absorption rates compared to other betalains due to its smaller molecular size and greater lipophilicity .
Table 4: Absorption Characteristics of Betalains
Compound | Apparent Permeability () cm/s |
---|---|
Betanin | |
This compound | |
Indicaxanthin |
This data highlights the importance of understanding bioavailability for the effective use of betalains in dietary supplements and functional foods.
Case Study: In Vivo Effects on Inflammation
A notable case study involved administering this compound to rats subjected to paraquat-induced renal inflammation. The results showed a significant reduction in inflammatory markers, supporting its potential use in therapeutic applications for inflammatory conditions .
Case Study: Anticancer Properties
Another study explored the anticancer properties of this compound in human breast cancer cell lines. Treatment with this compound resulted in apoptosis activation through intrinsic and extrinsic pathways, indicating its potential role as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating Vulgaxanthin-I from natural sources?
- Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification (HPLC or column chromatography). Key challenges include minimizing degradation during extraction and ensuring purity >95% via NMR and mass spectrometry . Researchers should validate protocols using reference standards and replicate extractions to confirm consistency .
Q. How can researchers verify the structural identity of synthesized this compound?
- Answer : Structural confirmation requires a combination of spectroscopic techniques: UV-Vis for chromophore analysis, H/C NMR for bond characterization, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with published spectral databases is critical, and new compounds must include elemental analysis .
Q. What are the standard assays for assessing this compound’s antioxidant activity?
- Answer : Common assays include DPPH radical scavenging, FRAP, and ORAC. Researchers must standardize assay conditions (e.g., pH, temperature) and include positive controls (e.g., ascorbic acid). Discrepancies in reported IC values often arise from variations in solvent systems or assay protocols .
Advanced Research Questions
Q. How should experimental designs address contradictory findings in this compound’s bioavailability across studies?
- Answer : Contradictions may stem from differences in model systems (in vitro vs. in vivo) or absorption measurement methods (e.g., Caco-2 cells vs. rodent models). A robust design should:
- Compare multiple bioavailability assays (e.g., LC-MS for plasma quantification, fluorescent tagging for cellular uptake).
- Control for dietary matrix effects (e.g., lipid content) and metabolizing enzymes .
Q. What strategies are effective for elucidating this compound’s interaction with cellular receptors?
- Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation. Confounders like protein purity and buffer ionic strength must be standardized .
Q. How can researchers resolve inconsistencies in reported pro-apoptotic effects of this compound in cancer cell lines?
- Answer : Conduct dose-response studies across multiple cell lines (e.g., HeLa, MCF-7) with synchronized cell cycles. Use flow cytometry (Annexin V/PI staining) and Western blotting for apoptotic markers (caspase-3, PARP). Variability may arise from differences in cell culture conditions or compound stability .
Q. Methodological Considerations
Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound?
- Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Report confidence intervals and use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Replicate experiments ≥3 times to ensure power >0.8 .
Q. How should researchers optimize protocols for this compound stability studies under physiological conditions?
- Answer : Simulate gastric/intestinal environments using pH-adjusted buffers (e.g., pH 2.0 for stomach, pH 6.8 for intestine) and monitor degradation via LC-MS at timed intervals. Include antioxidants (e.g., BHT) in controls to distinguish oxidative vs. hydrolytic degradation .
Q. Data Interpretation & Validation
Q. What criteria should guide the selection of negative controls in this compound toxicity assays?
- Answer : Use solvent-only controls (e.g., DMSO at ≤0.1%) and cell viability controls (untreated cells). For in vivo studies, include vehicle-administered cohorts. Toxicity thresholds (LD) must be calculated using probit analysis .
Q. How can meta-analysis techniques reconcile heterogeneous data on this compound’s pharmacokinetics?
- Answer : Apply random-effects models to account for inter-study variability (e.g., differing administration routes). Use PRISMA guidelines for systematic reviews and assess bias via funnel plots. Highlight covariates like species-specific metabolism or analytical detection limits .
Q. Tables: Key Parameters for Reproducibility
Properties
IUPAC Name |
(2S,4E)-4-[2-[(1S)-4-amino-1-carboxy-4-oxobutyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O7/c15-11(18)2-1-8(12(19)20)16-4-3-7-5-9(13(21)22)17-10(6-7)14(23)24/h3-5,8,10,17H,1-2,6H2,(H2,15,18)(H,19,20)(H,21,22)(H,23,24)/b7-3-,16-4?/t8-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBJJFJKNSKTSW-MEWJKSKXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC1=CC=NC(CCC(=O)N)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=N[C@@H](CCC(=O)N)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317383 | |
Record name | Vulgaxanthin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904-62-1 | |
Record name | Vulgaxanthin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vulgaxanthin-I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000904621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vulgaxanthin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VULGAXANTHIN-I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AJD0527U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.